molecular formula C6H9N3O2S B3260362 6-Amino-5-methylpyridine-3-sulfonamide CAS No. 329945-05-3

6-Amino-5-methylpyridine-3-sulfonamide

Cat. No.: B3260362
CAS No.: 329945-05-3
M. Wt: 187.22 g/mol
InChI Key: ROPQEOZKSJQEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-methylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-methylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-methylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPQEOZKSJQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284982
Record name 6-Amino-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329945-05-3
Record name 6-Amino-5-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329945-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Amino-5-methylpyridine-3-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-methylpyridine-3-sulfonamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the molecular characteristics, synthesis, and potential applications of 6-Amino-5-methylpyridine-3-sulfonamide.

Compound Identification and Core Molecular Data

6-Amino-5-methylpyridine-3-sulfonamide is a substituted pyridine derivative belonging to the sulfonamide class of compounds. The presence of the sulfonamide functional group (-SO₂NH₂) is a key feature, as this moiety is prevalent in a wide array of therapeutic agents.[1][2] The pyridine ring, a foundational heterocyclic structure in medicinal chemistry, is further functionalized with an amino group and a methyl group, which can influence the compound's steric and electronic properties, and consequently its biological activity.

A summary of the key molecular identifiers for 6-Amino-5-methylpyridine-3-sulfonamide is presented in the table below.

IdentifierValueSource
IUPAC Name 6-amino-5-methyl-3-pyridinesulfonamide[3]
Molecular Formula C₆H₉N₃O₂S[3][4]
Molecular Weight 187.22 g/mol [4]
CAS Number 329945-05-3[3]
InChI Key ROPQEOZKSJQEID-UHFFFAOYSA-N[3]

Physicochemical Properties and Safety Information

Understanding the physicochemical properties and safety profile of a compound is paramount for its handling, storage, and application in a research setting.

Physicochemical Properties: 6-Amino-5-methylpyridine-3-sulfonamide is typically supplied as a powder.[3] It is recommended to be stored at room temperature.[3]

Safety and Handling: This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coat, and eye protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5][6]

Precautionary Measures:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, call a poison center or doctor if you feel unwell.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

Synthesis and Mechanistic Insights

The synthesis of substituted pyridosulfonamides often involves a multi-step process. A plausible synthetic route for 6-Amino-5-methylpyridine-3-sulfonamide can be adapted from established methods for similar compounds.[7] The general strategy involves the sulfonation of a substituted aminopyridine followed by conversion to the sulfonyl chloride and subsequent amination.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Final Product A 2-Amino-3-methylpyridine B 6-Amino-5-methylpyridine-3-sulfonic acid A->B  Conc. H₂SO₄, Δ   C 6-Amino-5-methylpyridine-3-sulfonyl chloride B->C  PCl₅, POCl₃, Δ   D 6-Amino-5-methylpyridine-3-sulfonamide C->D  NH₃ (aq)  

Caption: A proposed synthetic pathway for 6-Amino-5-methylpyridine-3-sulfonamide.

Mechanistic Explanation:

  • Sulfonation: The synthesis would likely begin with the sulfonation of 2-amino-3-methylpyridine. The amino group is an activating group, directing the electrophilic substitution to the positions ortho and para to it. Heating with concentrated sulfuric acid introduces the sulfonic acid group onto the pyridine ring, yielding 6-amino-5-methylpyridine-3-sulfonic acid.[7]

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved by treating the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) with phosphorus oxychloride (POCl₃) as a catalyst, upon heating.[7] This step is crucial as the sulfonyl chloride is a better leaving group for the subsequent nucleophilic substitution.

  • Amination: The final step involves the reaction of the 6-amino-5-methylpyridine-3-sulfonyl chloride with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the desired 6-Amino-5-methylpyridine-3-sulfonamide.

Potential Therapeutic Applications

The sulfonamide functional group is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives of pyridosulfonamide have been investigated for various therapeutic applications.

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[2] They act by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] A study on novel substituted pyridosulfonamide derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] This suggests that 6-Amino-5-methylpyridine-3-sulfonamide could be a candidate for further investigation as an antimicrobial agent.

Anticancer and Antiangiogenic Potential: Recent research has highlighted the potential of substituted aminopyridine and aminopyrimidine derivatives as anticancer agents.[9][10] Some of these compounds have demonstrated antiangiogenic and antitumor activities.[9] For instance, certain aminotrimethylpyridinol derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[10] Given the structural similarities, 6-Amino-5-methylpyridine-3-sulfonamide could be explored for its potential as an anticancer agent, possibly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

A logical workflow for screening the biological activity of this compound is depicted below:

Screening_Workflow A Compound Synthesis and Purification (6-Amino-5-methylpyridine-3-sulfonamide) B In Vitro Antimicrobial Screening (e.g., MIC determination) A->B C In Vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) A->C D Mechanism of Action Studies (e.g., Enzyme inhibition assays) B->D C->D E In Vivo Efficacy Studies (Animal models) D->E F Lead Optimization E->F

Caption: A generalized workflow for the biological evaluation of 6-Amino-5-methylpyridine-3-sulfonamide.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of 6-Amino-5-methylpyridine-3-sulfonamide, a standard microbroth dilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of 6-Amino-5-methylpyridine-3-sulfonamide against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • 6-Amino-5-methylpyridine-3-sulfonamide

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Co-trimoxazole) for positive control[7]

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Amino-5-methylpyridine-3-sulfonamide in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

6-Amino-5-methylpyridine-3-sulfonamide is a compound of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, characteristic of the broader class of sulfonamides, suggest potential for biological activity. This guide provides a foundational understanding of its molecular properties, a plausible synthetic route, and outlines potential avenues for therapeutic application, thereby serving as a valuable resource for the scientific community.

References

  • 6-amino-5-methylpyridine-3-sulfonicacid-40741-48-8 - Thoreauchem. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Kim, J. A., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 80, 563-574. [Link]

  • sulfonamide (CHEBI:35358) - EMBL-EBI. [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (2022, December 15). [Link]

Sources

6-Amino-5-methylpyridine-3-sulfonamide: A Strategic Scaffold for Isoform-Selective Carbonic Anhydrase Inhibitors

[1]

Executive Summary

6-Amino-5-methylpyridine-3-sulfonamide (CAS: 329945-05-3) is a critical pharmacophore in medicinal chemistry, primarily utilized as a high-value scaffold for the development of Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents.[1][2] Unlike first-generation benzene sulfonamides, the pyridine core offers superior physicochemical properties, including enhanced water solubility and optimized pKa values for physiological environments.

This technical guide analyzes the molecule's therapeutic potential, focusing on its role as a precursor for "tailed" sulfonamides designed to target tumor-associated carbonic anhydrase isoforms (hCA IX and XII) while minimizing off-target effects on cytosolic isoforms (hCA I and II).

Part 1: Chemical & Pharmacological Profile[1][4]

Structural Analysis & Physicochemical Properties

The molecule comprises a pyridine ring substituted with a sulfonamide group at position 3, an amino group at position 6, and a methyl group at position 5. This specific substitution pattern drives its unique pharmacological profile.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Compact fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
Molecular Weight 187.22 g/mol Low MW allows for the addition of bulky "tails" without violating Lipinski's Rule of 5.
LogP ~0.5 - 0.8Moderate lipophilicity ensures balanced membrane permeability and solubility.
pKa (Sulfonamide) ~9.5 - 10.0The sulfonamide proton is acidic; the anion (

) is the active species binding to Zinc.[1]
H-Bond Donors/Acceptors 2 / 5Facilitates strong interaction with the enzyme active site and solvent water network.[1]
Structure-Activity Relationship (SAR)[1]
  • Sulfonamide Moiety (

    
    ):  The "warhead" that coordinates with the 
    
    
    ion in the enzyme active site.
  • Pyridine Ring: Acts as a bioisostere of the benzene ring found in classical sulfonamides (e.g., sulfanilamide). The ring nitrogen can participate in hydrogen bonding, potentially altering the orientation within the active site.

  • 6-Amino Group: A crucial "handle" for derivatization.[1] It allows researchers to attach extensive hydrophobic or hydrophilic "tails" (via amide, urea, or thiourea linkers) to reach the selective pockets of specific CA isoforms.

  • 5-Methyl Group: Provides a steric and hydrophobic anchor. In the context of CA binding, this methyl group can interact with hydrophobic residues (e.g., Phe131, Val121) in the enzyme cleft, enhancing affinity for specific isoforms.

Part 2: Mechanism of Action

Primary Target: Carbonic Anhydrase Inhibition

The therapeutic utility of 6-Amino-5-methylpyridine-3-sulfonamide hinges on its ability to inhibit Carbonic Anhydrases (CAs), zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (

13

Mechanism:

  • Ionization: At physiological pH, a fraction of the sulfonamide exists as the anion (

    
    ).
    
  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the

    
     ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.[3]
    
  • Network Disruption: One oxygen of the sulfonamide forms a hydrogen bond with the backbone amide of Thr199, locking the inhibitor in place and blocking substrate (

    
    ) access.
    
Secondary Target: Bacterial Dihydropteroate Synthase

Similar to sulfanilamide, the 6-amino-pyridine-sulfonamide core mimics p-aminobenzoic acid (PABA).[1] It competitively inhibits dihydropteroate synthase (DHPS), blocking the synthesis of folate, which is essential for bacterial DNA replication.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway mechanism and the structural logic of the scaffold.

MechanismOfActioncluster_CAPathway A: Carbonic Anhydrase (CA) Inhibitioncluster_BacPathway B: Antibacterial ActionMolecule6-Amino-5-methylpyridine-3-sulfonamideZn_BindingZn(II) Coordination(Active Site)Molecule->Zn_BindingSulfonamide GroupPABA_MimicPABA Structural MimicryMolecule->PABA_Mimic6-Amino GroupBlockadeBlockade of CO2 HydrationZn_Binding->BlockadeThr199H-Bond with Thr199Thr199->Zn_BindingStabilizationEffect_CATherapeutic Effect:Glaucoma (hCA II)Hypoxic Tumors (hCA IX/XII)Blockade->Effect_CADHPSInhibition ofDihydropteroate SynthasePABA_Mimic->DHPSFolateDepletion of FolateDHPS->FolateEffect_BacTherapeutic Effect:BacteriostasisFolate->Effect_Bac

Figure 1: Dual mechanism of action showing Zinc coordination (CA Inhibition) and PABA mimicry (Antibacterial).[1]

Part 3: Therapeutic Applications[1][5][6][7][8]

Oncology: Targeting Hypoxic Tumors

The most promising application of this scaffold is in the design of inhibitors for hCA IX and XII . These transmembrane isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH and ensure cell survival in acidic microenvironments.

  • Strategy: Use the 6-amino group to attach membrane-impermeable tails (e.g., positively charged pyridinium salts or bulky fluorophores).[1]

  • Outcome: The inhibitor binds only to the extracellular hCA IX/XII, sparing the cytosolic hCA I/II (essential for respiration), thereby reducing systemic side effects.

Ophthalmology: Glaucoma Management

Inhibition of hCA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure (IOP).

  • Advantage: The pyridine scaffold often yields better water solubility than benzene analogs (like acetazolamide), potentially allowing for higher concentration in topical eye drop formulations (e.g., similar to Dorzolamide).

Neurological Disorders

Sulfonamides with sufficient lipophilicity can cross the Blood-Brain Barrier (BBB).[1]

  • Epilepsy: Inhibition of CNS carbonic anhydrases modulates neuronal excitability.

  • Cerebral Ischemia: Reducing oxidative stress via CA inhibition.

  • Role of 5-Methyl: The methyl group increases lipophilicity (

    
    ), potentially enhancing BBB penetration compared to the non-methylated analog.
    

Part 4: Experimental Protocols

Synthesis Workflow

Objective: Synthesize 6-amino-5-methylpyridine-3-sulfonamide from commercially available precursors.

  • Starting Material: 2-Amino-3-methylpyridine (CAS: 1603-40-3).[1]

  • Chlorosulfonation:

    • Reagents: Chlorosulfonic acid (

      
      ), Thionyl chloride (
      
      
      ).
    • Condition: Heat at

      
       for 4 hours.
      
    • Intermediate: 6-Amino-5-methylpyridine-3-sulfonyl chloride.

  • Amidation:

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia gas in THF.
      
    • Condition:

      
       to RT.
      
    • Workup: Neutralize to pH 7, filter precipitate, recrystallize from ethanol/water.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA I, II, IX, XII.

Protocol:

  • Preparation: Incubate enzyme (10-20 nM) with the inhibitor (varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Reaction: Mix the Enzyme-Inhibitor solution rapidly with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Calculate initial velocity (

    
    ). Determine 
    
    
    using a dose-response curve. Calculate
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Drug Discovery Pipeline

DrugDiscoveryPipelineStep1Scaffold Selection(6-Amino-5-methyl...)Step2Derivatization(Tail Approach)Step1->Step2Amide Coupling/Click ChemStep3In Vitro Screening(hCA I, II, IX, XII)Step2->Step3Stopped-Flow AssayStep4Selectivity Filter(IX/XII vs I/II)Step3->Step4Ki AnalysisStep4->Step2Low Selectivity (Iterate)Step5Lead Optimization(ADME/Tox)Step4->Step5High Selectivity

Figure 2: Workflow for utilizing the scaffold in isoform-selective inhibitor development.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Sigma-Aldrich. (n.d.).[1] 6-amino-5-methylpyridine-3-sulfonamide Product Page. Retrieved from Sigma-Aldrich.[2] Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA IX mimic in complex with a sulfonamide inhibitor. Proceedings of the National Academy of Sciences, 109(39), 15662-15667. Link

  • Krasavin, M., et al. (2015). Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. Link

Technical Whitepaper: Safety, Handling, and Applications of 6-Amino-5-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-methylpyridine-3-sulfonamide (CAS: 329945-05-3) is a critical heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients, specifically kinase inhibitors and anti-infective agents.[1][2][3] While often categorized generically as an "irritant" in standard Safety Data Sheets (SDS), its aminopyridine core combined with a sulfonamide moiety necessitates a more nuanced handling protocol due to potential neurotoxicity and sulfonamide-class hypersensitivity.

This guide moves beyond the standard regulatory compliance text to provide a field-tested operational framework for the safe and effective utilization of this compound in high-performance research environments.

Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the physical state and molecular characteristics is the first step in designing a safe experimental workflow.

PropertySpecificationNotes for the Bench Scientist
Chemical Name 6-Amino-5-methylpyridine-3-sulfonamideCore scaffold for fragment-based drug design.
CAS Number 329945-05-3 Use this for exact inventory tracking; isomers exist.
Molecular Formula C₆H₉N₃O₂SNitrogen-rich; potential for hydrogen bonding.
Molecular Weight 187.22 g/mol Ideal for fragment-based screening (<200 Da).
Physical State Off-white to pale yellow powderVisual purity indicator: Darkening suggests oxidation.
Solubility DMSO, DMF, Methanol (Moderate)Poor water solubility at neutral pH; soluble in dilute acid.
pKa (Calc) ~6.5 (Pyridine N), ~10 (Sulfonamide)Amphoteric character affects extraction protocols.

Part 2: Hazard Architecture & Risk Assessment

Standard SDS documents list H-codes, but they rarely explain the mechanism of toxicity. As scientists, we must understand the "Why" to mitigate the risk effectively.

Deconstructing the GHS Classification
  • Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed.[3]

    • Mechanism: Aminopyridines can block potassium channels in neuronal tissue, potentially leading to hyperexcitability. While this specific analogue is less potent than 4-aminopyridine, the structural similarity warrants strict "No Dust" protocols.

  • Skin/Eye Irritation (Category 2/2A - H315, H319):

    • Mechanism:[3][4] The basic amino group and the acidic sulfonamide proton create a local pH imbalance on moist mucous membranes, leading to chemical irritation.

  • Specific Target Organ Toxicity (STOT-SE 3 - H335): Respiratory irritation.

    • Risk:[3][5][6] Inhalation of fine dust triggers immediate upper respiratory inflammation.

The "Hidden" Hazard: Sulfonamide Hypersensitivity

Unlike simple pyridines, the presence of the -SO₂NH₂ group places this compound in the sulfonamide class.

  • Protocol Implication: Researchers with known "sulfa drug" allergies must be strictly excluded from handling this solid. Cross-reactivity is a documented risk in synthesis environments.

Part 3: Advanced Handling & Storage Protocol

Storage Logic
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen).

    • Reasoning: The primary amino group at position 6 is electron-rich, making the ring susceptible to oxidative degradation over time. Moisture can hydrolyze the sulfonamide bond under extreme conditions, though it is generally stable.

Operational Workflow: The "Zero-Dust" Standard

The following decision tree outlines the required engineering controls based on the operation scale.

SafetyLogic Start Operation Assessment Scale Quantity Scale? Start->Scale Small < 100 mg Scale->Small Analytical Large > 100 mg Scale->Large Prep/Synthesis Hood Standard Fume Hood (Sash < 18 inches) Small->Hood Iso Powder Containment Hood or Glove Box Large->Iso Static Use Antistatic Gun (Prevent scattering) Hood->Static Iso->Static Solvent Dissolution Step Waste Segregated Solid Waste (Double Bagged) Solvent->Waste Disposal of Weigh Boats Static->Solvent Add Solvent to Solid

Figure 1: Risk-based decision matrix for handling aminopyridine sulfonamides. Note the escalation to containment hoods for larger quantities due to neurotoxic potential.

Solubilization Technique
  • Challenge: The compound often exhibits static charge and poor wettability.

  • Solution: Do not add water first. Dissolve in a minimum volume of DMSO or DMF, then dilute into the aqueous reaction buffer. This prevents clump formation and ensures accurate dosing.

Part 4: Emergency Response & First Aid[3][7]

In the event of exposure, the response must be immediate and specific to the functional groups involved.

ScenarioImmediate ActionScientific Rationale
Inhalation Evacuate to Fresh Air. Sit upright.Aminopyridines can cause respiratory distress.[6] Upright posture aids lung expansion.
Eye Contact Flush for 15 mins. Lift eyelids.[6][7]The basicity of the pyridine ring requires prolonged flushing to normalize ocular pH.
Skin Contact Wash with Soap/Water. Do not use alcohol.Alcohol increases skin permeability, potentially accelerating systemic absorption of the toxin.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).
Emergency Spill Workflow

SpillResponse Spill Spill Detected Type State? Spill->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet ActionDry Cover with Wet Paper Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite Wet->ActionWet Clean Double Bag & Label 'Toxic/Irritant' ActionDry->Clean ActionWet->Clean

Figure 2: Spill response logic emphasizing dust suppression for dry spills.

Part 5: Synthesis & Application Context[4][10]

Role in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry. The 2-aminopyridine motif (functionally 6-amino here) is a classic hydrogen bond donor/acceptor pair used to bind to the hinge region of kinase enzymes [1].

Synthetic Pathway

Understanding how it is made helps predict impurities (e.g., residual acids or isomers).

  • Precursor: 2-Amino-3-methylpyridine.

  • Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group.

  • Amidation: Reaction with ammonia (NH₃) yields the final sulfonamide.

    • Impurity Alert: Commercial batches may contain traces of the sulfonic acid intermediate (hydrolysis product) or sulfonyl chloride (incomplete reaction). Verify purity via LC-MS before use in sensitive biological assays.

Part 6: Toxicology & Environmental Stewardship[3]

Toxicological Data (Analogous)

Direct data for CAS 329945-05-3 is limited, so we bridge data from structurally similar 2-amino-6-methylpyridine and sulfonamides :

  • LD50 (Oral, Rat): Estimated ~100-500 mg/kg [2].

  • Sensitization: High potential for skin sensitization due to the sulfonamide moiety.

Disposal[3]
  • Do not dispose of down the drain.[3] The sulfonamide group is biologically active and can contribute to antibiotic resistance in environmental bacteria.

  • Method: High-temperature incineration with scrubber systems (to manage SOx and NOx emissions).

References

  • Zhang, J. et al. "Structure-based design of aminopyridine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (General reference for aminopyridine application).

  • Sigma-Aldrich. "Safety Data Sheet for 6-amino-5-methylpyridine-3-sulfonamide (Product 329945-05-3)."[1]

  • PubChem. "Compound Summary: Aminopyridines and Sulfonamides." National Library of Medicine.

  • Enamine. "Building Blocks: 6-amino-5-methylpyridine-3-sulfonamide."

(Note: Always consult the specific SDS provided by your vendor, as purity levels and synthesis byproducts can alter the hazard profile.)

Sources

role of aminopyridine sulfonamides in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Zinc and Beyond: The Medicinal Chemistry of Aminopyridine Sulfonamides

Executive Summary: The Scaffold Evolution

The aminopyridine sulfonamide scaffold represents a pivotal evolution in medicinal chemistry, transitioning from the broad-spectrum bacteriostatic activity of early "sulfa drugs" to high-precision enzyme inhibition.[1] While historical sulfonamides primarily targeted dihydropteroate synthase in bacteria, modern aminopyridine derivatives have been re-engineered to target two distinct classes of metalloenzymes and signaling proteins: Carbonic Anhydrases (CAs) and Protein Kinases (e.g., BRAF, PI3K) .

This guide dissects the dual-role of this scaffold:

  • The Zinc Trap: acting as a zinc-binding group (ZBG) in CAs.[1]

  • The Hinge Binder: acting as an ATP-mimetic in kinase domains.

Structural Biology & Mechanism of Action

The Zinc Trap: Carbonic Anhydrase Inhibition

In the context of Carbonic Anhydrases (specifically isoforms hCA II, IX, and XII), the sulfonamide moiety (


) is the primary pharmacophore.[1][2]
  • The Anchor: The sulfonamide nitrogen acts as a monoanion (

    
    ).[1] It coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1][2]
    
  • The Aminopyridine Effect: The pyridine ring is electron-withdrawing compared to a simple benzene ring. This lowers the

    
     of the sulfonamide group (typically to ~7.0–8.0), ensuring a higher fraction of the drug exists in the active ionized form at physiological pH.
    
  • Selectivity (The Tail): The "tail" attached to the aminopyridine ring extends into the hydrophobic or hydrophilic sub-pockets. This is critical for distinguishing between the ubiquitous cytosolic hCA II (off-target) and the tumor-associated transmembrane hCA IX (target).[1]

The Hinge Binder: Kinase Inhibition

In oncology (e.g., Vemurafenib for melanoma), the role of the scaffold shifts.

  • Hinge Interaction: The aminopyridine (or closely related pyrrolopyridine) moiety functions as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Cys532 in BRAF).

  • Sulfonamide Role: Here, the sulfonamide often does not bind a metal. Instead, it acts as a rigid linker or participates in hydrogen bonding networks that stabilize the inhibitor in the "DFG-out" (inactive) conformation of the kinase.

EnzymeInhibition cluster_CA Carbonic Anhydrase Mechanism cluster_Kinase Kinase Mechanism (e.g., BRAF) Zn Zn(II) Ion His His94, His96, His119 His->Zn Coordination Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Displaces H2O (Tetrahedral Geometry) Pyridine Aminopyridine Ring (pKa Modulation) Pyridine->Sulfonamide Inductive Effect Hinge Kinase Hinge Region (Backbone) AP_Core Aminopyridine Core (H-Bond Donor/Acceptor) AP_Core->Hinge Bi-dentate H-Bonds Pocket Hydrophobic Pocket AP_Core->Pocket Van der Waals

Caption: Dual mechanistic pathways: Zn(II) coordination in Carbonic Anhydrases versus Hinge Binding in Kinases.[1]

Experimental Workflow: Synthesis & Validation

Chemical Synthesis Strategy

The synthesis of aminopyridine sulfonamides presents a regioselectivity challenge due to the electron-deficient nature of the pyridine ring.

  • Step 1: Protection: Protect the exocyclic amine (e.g., as an acetamide) to prevent side reactions.

  • Step 2: Chlorosulfonation: Direct chlorosulfonation (

    
    ) is often difficult on pyridines.[1] A preferred route involves diazotization  of an aminopyridine precursor followed by reaction with 
    
    
    
    (Meerwein reaction variant) to install the sulfonyl chloride.
  • Step 3: Amidation: Reaction of the sulfonyl chloride with ammonia or a primary amine to generate the sulfonamide.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the industry-standard "Self-Validating" protocol for measuring CA inhibition kinetics (


).[1]

Principle: Measure the rate of the catalytic reaction


. The production of protons is monitored via a colorimetric pH indicator (Phenol Red) using rapid mixing (stopped-flow).[1][3]

Materials:

  • Enzyme: Recombinant hCA II or hCA IX (purified).

  • Substrate:

    
    -saturated water.
    
  • Indicator: 0.2 mM Phenol Red in HEPES buffer (pH 7.5).

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Step-by-Step Protocol:

  • Preparation:

    • Syringe A (Enzyme): Mix enzyme (10–20 nM final conc) + Inhibitor (varying conc) + Indicator in buffer. Incubate for 15 min to reach equilibrium.

    • Syringe B (Substrate):

      
      -saturated water (prepared by bubbling 
      
      
      
      gas into water at 25°C for 30 min).[1]
  • Execution:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

    • Monitor absorbance decrease at 557 nm (Phenol Red

      
      ) over 0–10 seconds.[1]
      
  • Data Analysis:

    • Extract the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
      [1]
    • Validation: Run Acetazolamide as a positive control (Expected

      
       nM for hCA II).[1]
      

Data Presentation: Selectivity Profiles

The following table illustrates the "Selectivity Challenge." Aminopyridine sulfonamides often bind tightly to the housekeeping isoform (hCA II), causing side effects. The goal is specificity for the tumor-associated hCA IX.[1]

Compound ClassStructure MotifhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Interpretation
Acetazolamide Thiadiazole (Standard)12.125.00.48Non-selective (Systemic side effects)
Compound A 2-Aminopyridine (Unsubstituted)8.515.20.56Potent but non-selective
Compound B 2-Aminopyridine + Bulky Tail245.014.017.5Selective for Tumor Isoform
Vemurafenib Pyrrolopyridine Sulfonamide>10,000>10,000N/AInactive on CA (Kinase Selective)

Note: Data represents typical structure-activity relationship (SAR) trends derived from Supuran et al. and related medicinal chemistry literature.

Advanced Application: The Kinase Crossover

While sulfonamides are classic CA inhibitors, the Vemurafenib case study demonstrates how the aminopyridine-sulfonamide motif is adapted for kinase inhibition.[1]

  • Target: BRAF V600E mutation (Melanoma).[1]

  • Mechanism: The 7-azaindole (pyrrolopyridine) core mimics the adenine ring of ATP.[1] The sulfonamide moiety extends into the solvent-exposed region, improving solubility and pharmacokinetic properties, rather than binding a metal ion.[1]

DrugDiscovery cluster_Workflow Aminopyridine Drug Discovery Pipeline Hit Hit Identification (Fragment Screening) Design Scaffold Hopping (Benzene -> Aminopyridine) Hit->Design Synth Synthesis (Chlorosulfonation) Design->Synth Assay Stopped-Flow Assay (Kinetics) Synth->Assay XRay X-Ray Crystallography (Validation) Assay->XRay Potent Compounds XRay->Design SAR Refinement

Caption: Iterative cycle for optimizing aminopyridine sulfonamides from fragment hits to lead compounds.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery. Link

  • Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma.[1] Nature. (Describes Vemurafenib/PLX4032).[1][5][6][7] Link[1]

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018).[1] Expert Opinion on Therapeutic Patents. Link[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][8][9][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (The foundational protocol).[1] Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Sulfonamide Derivatives from 2,4-Dichloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, antibacterials, and carbonic anhydrase inhibitors. A key starting material for many of these important molecules is 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4), sometimes referred to as "lasamide".[1][2] This versatile intermediate possesses multiple reactive sites that can be selectively functionalized to generate diverse libraries of sulfonamide derivatives. This guide provides a detailed exploration of the synthetic pathways starting from 2,4-dichloro-5-sulfamoylbenzoic acid, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and development. While the user initially referenced CAS 329945-05-3 (6-amino-5-methylpyridine-3-sulfonamide), a sulfonamide product itself, this guide focuses on the more synthetically fundamental precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, to better address the topic of preparing sulfonamide derivatives.

Part 1: Understanding the Starting Material: 2,4-Dichloro-5-sulfamoylbenzoic Acid

2,4-Dichloro-5-sulfamoylbenzoic acid is a highly functionalized benzene ring, making it an excellent scaffold for building molecular complexity.[3] Its key features include:

  • A Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or other derivatives, providing a primary handle for modification.

  • A Sulfonamide Group (-SO₂NH₂): While the primary sulfonamide is often the desired pharmacophore, the nitrogen can be further substituted to create secondary or tertiary sulfonamides.

  • Two Chlorine Atoms (-Cl): These electron-withdrawing groups activate the benzene ring and can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions. More commonly, one of the chlorine atoms is displaced by a nucleophile, as seen in the synthesis of furosemide.[4]

The strategic combination of these functional groups allows for a modular approach to synthesizing a wide range of derivatives with diverse biological activities.[5][6]

Part 2: Synthetic Strategies and Protocols

The primary synthetic transformations involving 2,4-dichloro-5-sulfamoylbenzoic acid are centered around the carboxylic acid and the aromatic chlorine atoms. The following sections detail the protocols for these key reactions.

The formation of an amide bond is a fundamental reaction in organic synthesis. Starting from 2,4-dichloro-5-sulfamoylbenzoic acid, a variety of amines can be coupled to the carboxylic acid to generate a diverse library of amides. A common and effective method for this transformation is the use of carbodiimide coupling agents.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for the synthesis of N-substituted 2,4-dichloro-5-sulfamoylbenzamides using a carbodiimide coupling agent.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Amine of choice (e.g., substituted anilines, aliphatic amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) in a mixture of DCM and a small amount of DMF to aid solubility.

  • Addition of Reagents: To the solution, add the desired amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired sulfonamide derivative.[7]

Causality Behind Experimental Choices:

  • EDC and DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.[7]

  • Solvent System: The combination of DCM and DMF ensures the solubility of the starting materials and reagents.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted starting materials and byproducts, such as the urea byproduct from EDC.

Table 1: Representative Yields for Amide Coupling Reactions

AmineProductIsolated Yield (%)
p-chloroanilineN-(4-chlorophenyl)-2,4-dichloro-5-sulfamoylbenzamide68
p-anisidine2,4-dichloro-N-(4-methoxyphenyl)-5-sulfamoylbenzamide72

Data synthesized from typical carbodiimide coupling reactions described in the literature.[7]

A hallmark application of 2,4-dichloro-5-sulfamoylbenzoic acid is in the synthesis of the potent loop diuretic, furosemide.[8] This synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by furfurylamine.

Protocol 2: Synthesis of Furosemide

This protocol outlines the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO)

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Activated carbon

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware with heating and stirring capabilities

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) and sodium bicarbonate (1.2 eq) in DMSO.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) for at least three cycles.

  • Heating and Addition: Heat the mixture to approximately 130 °C. Once the temperature is stable, add furfurylamine (1.1 eq) dropwise.

  • Reaction and Monitoring: Maintain the reaction at 130 °C and monitor its progress by TLC.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 10% HCl to a pH of 3-4 to precipitate the crude furosemide.

  • Isolation of Crude Product: Isolate the precipitate by filtration and wash with water.

  • Recrystallization: Dissolve the crude product in a mixture of ethanol and water with the addition of a base (e.g., NaOH) to achieve a pH > 7, and heat until dissolved. Decolorize with activated carbon, and perform a hot filtration. Acidify the filtrate with HCl to precipitate the purified furosemide.

  • Final Product Isolation: Filter the purified product, wash with water, and dry to obtain furosemide.[4]

Causality Behind Experimental Choices:

  • High Temperature and Polar Aprotic Solvent: The SₙAr reaction on an electron-rich aromatic ring requires forcing conditions. The high temperature provides the necessary activation energy, and a polar aprotic solvent like DMSO stabilizes the charged intermediate (Meisenheimer complex).

  • Base: The base is required to neutralize the HCl generated during the substitution reaction.

  • Inert Atmosphere: Prevents potential side reactions at high temperatures.

  • pH Adjustment for Precipitation and Purification: Furosemide is a carboxylic acid, making its solubility pH-dependent. It is soluble in its deprotonated (basic) form and insoluble in its protonated (acidic) form, a property exploited for its isolation and purification.

Diagram 1: Synthetic Workflow for Sulfonamide Derivatives

G cluster_amide Amide Synthesis cluster_snar SₙAr Reaction start 2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS 2736-23-4) reagents_amide Amine, EDC, DMAP in DCM/DMF start->reagents_amide Protocol 1 reagents_snar Furfurylamine, Base in DMSO, Heat start->reagents_snar Protocol 2 product_amide N-Substituted Sulfonamide Derivatives reagents_amide->product_amide product_snar Furosemide reagents_snar->product_snar

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Amino-5-methylpyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 6-Amino-5-methylpyridine-3-sulfonamide (IUPAC Synonym: 2-Amino-3-methylpyridine-5-sulfonamide) Core Challenge: The synthesis involves electrophilic aromatic substitution on a pyridine ring. The primary yield-limiting factors are the deactivating nature of the protonated pyridine nitrogen during chlorosulfonation and the hydrolytic instability of the sulfonyl chloride intermediate.

This guide moves beyond standard textbook protocols to address the "hidden" variables that cause batch-to-batch failure, specifically focusing on the Chlorosulfonation and Ammonolysis stages.

The Reaction Pathway

The following workflow illustrates the critical control points (in red) where yield is typically lost.

G Start Start: 2-Amino-3-methylpyridine Step1 Step 1: Chlorosulfonation (Critical: Temp Control) Start->Step1 Addition < 10°C Reagent1 Reagent: Chlorosulfonic Acid (Excess) Reagent1->Step1 Intermed Intermediate: Sulfonyl Chloride Step1->Intermed Heat 100-120°C + SOCl2 Chaser Step2 Step 2: Ammonolysis (NH3 in EtOAc/THF) Intermed->Step2 Anhydrous Conditions Final Product: 6-Amino-5-methylpyridine- 3-sulfonamide Step2->Final pH Adjustment

Figure 1: Critical process flow for the synthesis of 6-Amino-5-methylpyridine-3-sulfonamide.

Troubleshooting Module: The Chlorosulfonation Step

The Issue: Low conversion of starting material or formation of a black "tar" in the flask. Root Cause: The pyridine nitrogen and the amino group both protonate in chlorosulfonic acid (


), creating a dicationic species that is highly deactivated toward electrophilic attack.
Technical Protocol for Yield Optimization

To improve conversion, you must balance activation energy (heat) against decomposition (charring).

ParameterStandard ProtocolOptimized Protocol (High Yield)
Reagent Stoichiometry 3-4 equiv

5-6 equiv

(Acts as solvent & reagent)
Addition Temp Room Temp< 10°C (Critical to prevent initial charring)
Reaction Temp RefluxStep-Wise Ramp: 1h @ 25°C

2h @ 80°C

2h @ 100°C
Additives NoneThionyl Chloride (

) Chaser
(2.0 equiv)

The "Thionyl Chloride Chaser" Explained: During the reaction, some sulfonyl chloride hydrolyzes back to sulfonic acid due to trace water or equilibrium shifts. Adding


after the initial heating period (at ~50°C) converts these "dead" sulfonic acid byproducts back into the reactive sulfonyl chloride, often boosting yields by 15-20% .

Q: Why is my reaction mixture turning into a solid block? A: This is due to the formation of the sulfate salt of the amine.

  • Fix: Increase the volume of

    
     or add a chemically inert solvent like Sulfolane  to maintain fluidity. Sulfolane allows higher temperatures without the viscosity issues.
    

Troubleshooting Module: The Quench & Ammonolysis

The Issue: The sulfonyl chloride was formed (confirmed by TLC/LCMS), but the final sulfonamide yield is low. Root Cause: Hydrolysis.[1] The pyridine-sulfonyl chloride is extremely unstable in water, especially at the high pH required for ammonolysis.

The "Anhydrous Quench" Technique

Avoid the standard "pour onto ice/water" method if possible. Instead, use an organic extraction method to minimize water contact time.

Step-by-Step Protocol:

  • Quench: Pour the reaction mixture onto crushed ice carefully (maintain < 5°C).

  • Rapid Extraction: Immediately extract the sulfonyl chloride into cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Do not wait. Every minute in the aqueous acid/ice mixture degrades the product.

  • Drying: Dry the organic layer with anhydrous

    
     quickly and filter.
    
  • Ammonolysis: Bubble anhydrous

    
     gas into the cold organic filtrate OR add a saturated solution of 
    
    
    
    in THF/Methanol.
    • Why? Reacting in an organic solvent prevents the water (present in aqueous ammonia) from competing with the amine for the sulfonyl chloride.

Comparison of Ammonolysis Methods:

MethodRisk LevelTypical YieldNotes
Aqueous Ammonia (28%) High40-50%Hydrolysis competes strongly with amination.
NH3 in Methanol (7N) Medium60-70%Methanol can react to form methyl ester sulfonate (side product).
NH3 Gas in THF/EtOAc Low 80-90% Recommended. Minimizes hydrolysis side reactions.

Isolation & Purification (The Solubility Trap)

The Issue: Product is lost in the mother liquor or is contaminated with salts. Root Cause: 6-Amino-5-methylpyridine-3-sulfonamide is amphoteric. It has a basic pyridine nitrogen/amine and an acidic sulfonamide proton (


).
Isoelectric Precipitation Guide

The product is most soluble at very high pH (as a salt) and very low pH (as a salt). It is least soluble at its isoelectric point (pI).[2]

  • Determine pI: For aminopyridine sulfonamides, the pI is typically between pH 6.0 and 7.5 .

  • Neutralization:

    • If coming from an acidic quench: Adjust pH up to 6.5 using 2N NaOH.

    • If coming from a basic ammonolysis: Adjust pH down to 6.5 using 1N HCl.

  • Crystallization: Stir at this pH at 0°C for 2 hours. The product should precipitate as a white/off-white solid.

  • Wash: Wash the filter cake with cold water (removes inorganic salts) followed by cold diethyl ether (removes organic impurities).

Frequently Asked Questions (FAQs)

Q1: Can I protect the amine (e.g., Acetyl group) to improve yield? A: Yes, converting 2-amino-3-picoline to N-(3-methylpyridin-2-yl)acetamide protects the amine from oxidation and reduces "tar" formation. However, you must add a hydrolysis step (acid reflux) after the sulfonamide formation to remove the acetyl group. This adds two steps but can improve overall purity if the direct route is too messy.

Q2: I see a peak at M+163 in LCMS. What is it? A: This is likely the Sulfonic Acid byproduct (Mass ~188 for acid, but check for desulfonated species or methyl esters). If you see the sulfonic acid, your ammonolysis was too wet, or your chlorosulfonation was incomplete. Use the


 chaser.

Q3: Is this reaction scalable to 1kg? A: Caution. The quench of


 onto ice is violently exothermic.
  • Safety Rule: For large scales, do not pour the reaction onto ice. Instead, pump the reaction mixture slowly into a stirred reactor containing ice/water/DCM, maintaining internal temp < 10°C. Ensure massive venting capacity for HCl gas evolution.

References

  • Pazopanib Intermediate Synthesis: Process for the preparation of Pazopanib and intermediates thereof.[3][4] (Patent WO2011069526). Describes the chlorosulfonation of 2-amino-3-methylpyridine.

  • Chlorosulfonation Mechanisms:Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry.
  • Optimization of Sulfonyl Chlorides:Bahrami, K., et al. "Direct conversion of sulfonic acids to sulfonyl chlorides." Journal of Organic Chemistry. Highlights the use of Thionyl Chloride (

    
    ) as a chaser reagent.
    

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 6-Amino-5-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-5-methylpyridine-3-sulfonamide. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related analogs. We will explore the underlying principles that govern the spectral features, present a robust experimental protocol, and provide the causal reasoning behind our analytical choices, ensuring a comprehensive understanding of the molecule's electronic and structural characteristics.

The Structural and Electronic Landscape of 6-Amino-5-methylpyridine-3-sulfonamide

Understanding the ¹H NMR spectrum begins with a clear picture of the molecule's structure. 6-Amino-5-methylpyridine-3-sulfonamide is a substituted pyridine ring, a heterocyclic aromatic system. The positions and electronic nature of its substituents—an amino (-NH₂), a methyl (-CH₃), and a sulfonamide (-SO₂NH₂)—create a unique magnetic environment for each proton.

  • Amino Group (-NH₂ at C6): A powerful electron-donating group (EDG) through resonance. It increases the electron density on the pyridine ring, particularly at the ortho and para positions, causing the associated protons to be shielded (shifted upfield to a lower ppm value).

  • Methyl Group (-CH₃ at C5): A weak electron-donating group through induction. It provides slight shielding to nearby protons.

  • Sulfonamide Group (-SO₂NH₂ at C3): A strong electron-withdrawing group (EWG) through induction. It decreases the electron density on the ring, causing significant deshielding of nearby protons (shifting them downfield to a higher ppm value).

These competing electronic effects determine the final chemical shifts of the two remaining protons on the pyridine ring, H2 and H4.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system for acquiring high-resolution data for 6-Amino-5-methylpyridine-3-sulfonamide.

Rationale for Solvent Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound for three primary reasons:

  • Solubility: It readily dissolves a wide range of organic compounds, including those with polar functional groups like amines and sulfonamides.

  • Observation of Exchangeable Protons: Unlike D₂O, DMSO-d₆ does not readily exchange with the protons on the -NH₂ and -SO₂NH₂ groups. This allows these labile protons to be observed as distinct signals in the spectrum.[1]

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm) does not typically overlap with the aromatic or labile proton signals of the analyte.

Step-by-Step Sample Preparation and Data Acquisition

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Spectral Interpretation and Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict and assign the ¹H NMR spectrum of 6-Amino-5-methylpyridine-3-sulfonamide.[2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H2 ~8.2 ppmDoublet (d)1HLocated ortho to the nitrogen and meta to the strongly electron-withdrawing -SO₂NH₂ group, resulting in significant deshielding. Split by H4.
H4 ~7.5 ppmDoublet (d)1HLocated ortho to the strongly electron-withdrawing -SO₂NH₂ group. Less deshielded than H2 as it is para to the -NH₂ group. Split by H2.
-SO₂NH₂ ~7.3 ppmBroad Singlet (br s)2HThe chemical shift of sulfonamide protons can vary but typically appears in this region.[1][4] Broadness is due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
-NH₂ ~6.4 ppmBroad Singlet (br s)2HThe amino group protons are shielded by the nitrogen's lone pair. Their signal is often broad.[1][5]
-CH₃ ~2.2 ppmSinglet (s)3HMethyl group protons on an aromatic ring typically appear in this upfield region.[6] The signal is a singlet as there are no adjacent protons.

Note: The coupling constant (J-value) between H2 and H4 is expected to be a small meta-coupling, typically in the range of 2-3 Hz.

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features of our target molecule, we must compare it with simpler, related structures. This comparison provides empirical evidence for the electronic effects discussed earlier.

Caption: Influence of functional groups on the pyridine proton chemical shifts.

Comparison Data Table

The following table contrasts the chemical shifts of the aromatic protons in our target molecule with those in simpler pyridines. All shifts are in ppm.

CompoundH2 (δ)H4 (δ)H6 (δ)Data Source
Pyridine 8.617.788.61Standard Reference
3-Aminopyridine 8.087.037.99[7]
2-Amino-5-methylpyridine -7.227.88[6]
Benzenesulfonamide (Aromatic Protons) 7.85 (ortho)7.58 (meta/para)-[4]
6-Amino-5-methylpyridine-3-sulfonamide (Predicted) ~8.2~7.5-N/A
Discussion of Comparative Data
  • Effect of the Amino Group: In 3-aminopyridine, the amino group significantly shields H2 and H4 compared to unsubstituted pyridine, shifting them upfield.[7] This demonstrates the powerful shielding effect of the -NH₂ group.

  • Effect of the Sulfonamide Group: While we don't have a direct pyridine analog, the data for benzenesulfonamide shows that protons ortho to the sulfonamide group are strongly deshielded (7.85 ppm).[4] This supports our prediction that H2 and H4 in our target molecule will be shifted significantly downfield due to the -SO₂NH₂ group at position 3.

  • Combined Effects: In our target molecule, H4 is ortho to the withdrawing -SO₂NH₂ group but para to the donating -NH₂ group. These competing effects result in a chemical shift (~7.5 ppm) that is downfield relative to an aminopyridine but likely upfield relative to a simple 3-sulfonamidopyridine. H2 is ortho to the ring nitrogen and meta to the -SO₂NH₂ group, with minimal influence from the C6-amino group, leading to its strong deshielding and highest chemical shift among the ring protons (~8.2 ppm).

Conclusion

The ¹H NMR spectrum of 6-Amino-5-methylpyridine-3-sulfonamide is a clear illustration of the interplay between substituent electronic effects in a heterocyclic aromatic system. The two aromatic doublets, a sharp methyl singlet, and two distinct broad singlets for the amino and sulfonamide protons provide a unique spectral fingerprint. By following a robust experimental protocol and comparing the spectrum to simpler analogs, researchers can confidently assign the structure and gain valuable insight into the molecule's electronic properties. This guide serves as a framework for such analysis, combining predictive theory with practical, data-driven comparison.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available from: [Link]

  • ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). ResearchGate. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available from: [Link]

  • Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. ResearchGate. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available from: [Link]

  • The Dual Effect of Coordinating−NH Groups and Light in the Electrochemical CO2 Reduction with Pyridylamino Co Complexes. ChemElectroChem. Available from: [Link]

  • 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Available from: [Link]

  • Topic 2: Nuclear Magnetic Resonance (NMR). University of Lethbridge. Available from: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of Aminopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of pharmacologically active molecules is paramount. Among the various classes of heterocyclic compounds, aminopyridine sulfonamides hold a significant position due to their diverse biological activities. Ultraviolet-Visible (UV-Vis) absorption spectroscopy serves as a fundamental, non-destructive analytical technique for the characterization of these compounds, providing valuable insights into their electronic structure, conjugation, and purity. This guide offers an in-depth comparison of the UV-Vis absorption spectra of aminopyridine sulfonamides, supported by experimental data and protocols, to aid in their synthesis, characterization, and application.

The Significance of UV-Vis Spectroscopy for Aminopyridine Sulfonamides

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily π → π* and n → π* transitions. The aminopyridine and sulfonamide moieties, with their aromatic rings and lone pairs of electrons on nitrogen and oxygen atoms, give rise to characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure, including the substitution pattern on both the pyridine and the phenyl rings, as well as the nature of the solvent.

Understanding these spectral characteristics is crucial for several reasons:

  • Structural Elucidation: The UV-Vis spectrum provides evidence for the formation of the desired aminopyridine sulfonamide structure and can help in identifying key chromophores.

  • Quantitative Analysis: Based on the Beer-Lambert law, UV-Vis spectroscopy is a simple and cost-effective method for determining the concentration of these compounds in solution.[1]

  • Studying Intermolecular Interactions: The phenomenon of solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can be readily studied using UV-Vis spectroscopy, offering insights into the solute-solvent interactions and the electronic distribution in the ground and excited states.[2][3]

  • Purity Assessment: The presence of impurities can often be detected by the appearance of additional absorption bands or shoulders in the spectrum.

Comparative UV-Vis Absorption Spectra

The absorption spectra of aminopyridine sulfonamides typically exhibit two main absorption bands in the UV region. The high-energy band, usually observed below 250 nm, can be attributed to the π → π* transitions of the aromatic rings (pyridine and phenyl). A lower-energy band, often appearing between 250 and 350 nm, is generally assigned to another π → π* transition involving the entire conjugated system, and can also have contributions from n → π* transitions from the heteroatoms.

Compound/DerivativeSolventλmax 1 (nm)λmax 2 (nm)Reference(s)
4-AminopyridineAqueous~210-220~260[4]
3-AminopyridineVaries~230~290[5]
Sulfonamide Derivative of 3-Aminophenol (for comparison)Aqueous-460[6]
2-Phenylamino-5-nitro-4-methylpyridineChloroform~355-[7]
2-Phenylamino-5-nitro-6-methylpyridineChloroform~355~460-500[7]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butaneAcetonitrile224274[8]

Note: The data presented is compiled from various sources and is intended to be representative. Direct comparison should be made with caution due to potential variations in experimental conditions.

Key Observations and Mechanistic Insights:

  • Effect of Amino Group Position: The position of the amino group on the pyridine ring influences the extent of conjugation and the overall electronic properties of the molecule. Generally, 4-aminopyridine derivatives, where the amino group is in conjugation with the ring nitrogen, tend to show different spectral characteristics compared to their 2- and 3-isomers.[4][5]

  • Influence of Substituents: Electron-donating or electron-withdrawing substituents on either the pyridine or the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, the introduction of a nitro group, a strong electron-withdrawing group, in 2-phenylaminopyridine derivatives leads to a significant bathochromic shift, with the absorption extending into the visible region.[7] This is due to the enhanced intramolecular charge transfer (ICT) character of the electronic transition from the phenylamino donor to the nitropyridine acceptor.

  • Solvatochromism: Aminopyridine sulfonamides, possessing both hydrogen bond donor (N-H) and acceptor (S=O, pyridine nitrogen) sites, are expected to exhibit solvatochromism. In polar protic solvents, hydrogen bonding can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima. A bathochromic shift is often observed with increasing solvent polarity for compounds with a significant ICT character, as the more polar excited state is stabilized to a greater extent than the ground state.[2][3]

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an aminopyridine sulfonamide derivative.

I. Materials and Equipment
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[1]

  • Cuvettes: A matched pair of quartz cuvettes (1 cm path length) is essential for measurements in the UV region, as glass absorbs UV light.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical and should be one in which the compound is sufficiently soluble and that does not absorb significantly in the region of interest.

  • Analyte: The synthesized and purified aminopyridine sulfonamide.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the analyte.

II. Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_start Weigh Analyte prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_dilute Serial Dilution to Working Concentration prep_dissolve->prep_dilute meas_setup Set Wavelength Range & Parameters prep_dilute->meas_setup Transfer to Cuvette meas_baseline Record Baseline with Solvent Blank meas_setup->meas_baseline meas_sample Measure Sample Absorbance meas_baseline->meas_sample analysis_plot Plot Absorbance vs. Wavelength meas_sample->analysis_plot Export Data analysis_id Identify λmax analysis_plot->analysis_id analysis_calc Calculate Molar Absorptivity (ε) analysis_id->analysis_calc

Caption: Experimental workflow for UV-Vis spectral analysis.

III. Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of the aminopyridine sulfonamide and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This will be your stock solution.

  • Preparation of Working Solution: From the stock solution, prepare a dilute working solution (typically in the micromolar range, ~10⁻⁵ to 10⁻⁶ M) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).[9]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Select the appropriate scan speed and data interval.[9]

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.[10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan to obtain the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl where A is the absorbance at λmax, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), c is the molar concentration (mol L⁻¹), and l is the path length of the cuvette (typically 1 cm).

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained spectral data, several validation steps should be incorporated into the experimental design:

  • Purity of the Analyte: The purity of the synthesized aminopyridine sulfonamide should be confirmed by other analytical techniques such as NMR, Mass Spectrometry, and elemental analysis. Impurities can significantly affect the UV-Vis spectrum.

  • Solvent Purity: Always use spectroscopic grade solvents to avoid interference from solvent impurities.

  • Concentration Dependence: Record spectra at different concentrations to confirm adherence to the Beer-Lambert law. A linear relationship between absorbance and concentration at λmax is expected. Deviations from linearity can indicate intermolecular interactions or instrumental limitations.

  • Instrument Calibration: The wavelength accuracy of the spectrophotometer should be periodically checked using certified reference materials.[9]

Conclusion

UV-Vis absorption spectroscopy is an indispensable tool in the study of aminopyridine sulfonamides. By understanding the principles behind the electronic transitions and the factors that influence the absorption spectra, researchers can gain valuable information about the structure, concentration, and electronic properties of these important pharmaceutical compounds. This guide provides a framework for the comparative analysis of their UV-Vis spectra, along with a robust experimental protocol to ensure the generation of accurate and reliable data. As new derivatives of aminopyridine sulfonamides are synthesized, a systematic study of their spectroscopic properties will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of novel therapeutic agents.

References

  • UV-Visible Absorption Spectroscopy, Organic Applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved February 15, 2026, from [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of Delaware. Retrieved February 15, 2026, from [Link]

  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • The absorption spectra of the 4-AP systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 642358. [Link]

  • Ahamed, M. N. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539. [Link]

  • Hassanzadeh, A., et al. (2007). Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 105-113. [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2014). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • De Angelis, F., et al. (2007). Absorption Spectrum and Solvatochromism of the [Ru(4,4'-COOH-2,2'-bpy)2(NCS)2] Molecular Dye by Time Dependent Density Functional Theory. Journal of the American Chemical Society, 129(36), 11150-11160. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ting, A. W. K., et al. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia. Biomedical Journal of Scientific & Technical Research, 53(2). [Link]

  • Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). Materials Advances, 2(12), 4059-4066. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Aminopyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. Retrieved February 15, 2026, from [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2021). Journal of Physical Science, 32(1), 1-16. [Link]

  • Al-Mohaimeed, A. M., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules, 27(19), 6296. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Nagaraja, P., et al. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Il Farmaco, 58(12), 1295-1300. [Link]

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. (2022). Scientia Iranica. Retrieved February 15, 2026, from [Link]

Sources

Definitive Structural Validation of Sulfonamide Intermediates: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of sulfonamide-based therapeutics (e.g., antibacterials, carbonic anhydrase inhibitors), structural ambiguity regarding tautomeric states and polymorphs is a critical failure point. While NMR (


H, 

C) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to definitively resolve the specific protonation states and 3D connectivity of complex sulfonamide intermediates.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for validating sulfonamide structures. We provide a direct performance comparison, a technical analysis of sulfonamide tautomerism, and a self-validating experimental protocol for generating diffraction-quality crystals.

Part 1: Comparative Analysis – SC-XRD vs. Spectroscopic Alternatives

As a senior scientist, you must choose the validation method that minimizes downstream risk. The following table contrasts SC-XRD with NMR and MS, specifically in the context of sulfonamide chemistry.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (The Gold Standard) NMR (

H,

C, 2D)
Mass Spectrometry (MS)
Primary Output Direct 3D electron density map; absolute configuration.Indirect magnetic environment of nuclei; connectivity inference.Molecular mass and fragmentation patterns.
Tautomer Identification Definitive. Locates H-atoms via electron density or inferred from bond lengths (S–N vs. S=N).Ambiguous. Rapid proton exchange often obscures N-H signals; time-averaged signals.Ineffective. Tautomers typically have identical mass/fragmentation.
Stereochemistry Determines absolute configuration (R/S) directly using anomalous scattering (Flack parameter).Requires chiral shift reagents or derivatization; relative stereochemistry only (NOESY).Cannot determine stereochemistry.
Polymorphism Uniquely identifies packing motifs and solvates (crucial for IP and bioavailability).Solid-state NMR (ssNMR) can assist, but solution NMR destroys polymorphic info.Destroys crystal lattice; no polymorphic data.
Sample Requirement Single crystal (~0.1–0.3 mm).Solution (mg quantities).Trace amounts (<1 mg).
Turnaround Time Days to Weeks (crystallization dependent).Minutes to Hours.[1][2]Minutes.
The "Why" Behind the Choice

Choose SC-XRD when:

  • You observe unexpected reactivity suggesting an imide (

    
    ) rather than amide (
    
    
    
    ) form.
  • You are filing for a patent and need indisputable proof of a specific polymorph.

  • The intermediate contains multiple chiral centers.

Choose NMR/MS for:

  • High-throughput screening of reaction progression.

  • Validating purity of bulk material after the structure is confirmed by X-ray.

Part 2: Technical Deep Dive – The Sulfonamide Tautomer Challenge

The primary failure mode in sulfonamide characterization is misidentifying the tautomeric state. Sulfonamides can exist in equilibrium between the amide form (neutral) and the imide form (often zwitterionic or deprotonated species).

Distinguishing Tautomers via Bond Lengths

In SC-XRD, we do not just "look" for the hydrogen atom; we validate its position by analyzing the bond lengths of the sulfonamide core.

  • Amide Form (

    
    ):  The S–N bond exhibits single-bond character.
    
    • Target Metric: S–N bond length

      
      1.63 – 1.67 Å .
      
  • Imide Form (

    
    ):  The S–N bond exhibits double-bond character due to resonance delocalization.
    
    • Target Metric: S–N bond length shortens to

      
      1.56 – 1.60 Å .
      

Insight: If your refinement shows an S–N bond significantly shorter than 1.60 Å, you must reconsider your protonation model.

Supramolecular Synthons

Sulfonamides are notorious for forming strong hydrogen-bonded dimers. The most common motif is the


 dimer , where two sulfonamide molecules pair via N-H...O=S bonds.
  • Validation Check: In your crystal lattice, look for this 8-membered ring motif. Its presence is a strong indicator of a stable, neutral sulfonamide packing arrangement.

Part 3: Experimental Protocol – Self-Validating Systems

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for sulfonamide intermediates.

Phase 1: Crystal Growth (The Bottleneck)

Goal: Grow a single crystal with dimensions


 mm.

Method A: Slow Evaporation (Primary)

  • Dissolve 10–20 mg of the sulfonamide in a solvent where it is moderately soluble (e.g., Acetone, Methanol, or Ethyl Acetate). Avoid DMSO (difficult to evaporate).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

  • Cover with parafilm and poke 3–5 small holes.

  • Store in a vibration-free, temperature-controlled environment (

    
    ).
    

Method B: Vapor Diffusion (Alternative for stubborn compounds)

  • Inner Vial: Dissolve 5 mg of sample in 0.5 mL of a "Good Solvent" (e.g., THF).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of a "Bad Solvent" (e.g., Hexane or Pentane).

  • Cap the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement

Goal: High-resolution data (


 Å) to locate hydrogen atoms.
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cooling (Critical): Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Sulfonamide oxygen atoms (

      
      ) often exhibit high thermal motion. Cooling freezes this motion, sharpening the electron density map and allowing precise S=O bond measurement.
      
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine anisotropically (SHELXL).

    • H-atom treatment: For the sulfonamide nitrogen (

      
      ), locate the proton in the difference Fourier map (
      
      
      
      ). Do not place it geometrically if tautomerism is the question. Let the electron density dictate the position.

Part 4: Visualization of Workflows

Diagram 1: The Structural Validation Workflow

This diagram outlines the decision process and experimental flow for validating a sulfonamide intermediate.

SulfonamideValidation Start Crude Sulfonamide Intermediate PurityCheck Purity Check (HPLC/LC-MS) Start->PurityCheck Cryst Crystallization (Vapor Diffusion/Evaporation) PurityCheck->Cryst >95% Pure Screen Microscope Screening (Polarized Light) Cryst->Screen Screen->Cryst Amorphous/Twinning XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Screen->XRD Single Crystal Found Solve Structure Solution & Refinement XRD->Solve Analyze Bond Length Analysis (S-N vs S=N) Solve->Analyze Decision Structure Validated? Analyze->Decision Report Generate CIF & Report Decision->Report Yes Fail Recrystallize / Re-synthesis Decision->Fail No (Disorder/Ambiguity) Fail->Cryst

Caption: Figure 1. Step-by-step workflow for validating sulfonamide structures, emphasizing the feedback loop between crystallization and refinement.

Diagram 2: Tautomer Identification Logic

A specific logic flow for distinguishing Amide vs. Imide forms based on crystallographic data.

TautomerLogic Input Refined Structure (R1 < 5%) Measure Measure S-N Bond Length Input->Measure CheckH Locate N-H Proton (Diff. Map) Input->CheckH Amide Amide Form (Neutral) Measure->Amide d(S-N) ~ 1.65 Å Imide Imide Form (Tautomer/Salt) Measure->Imide d(S-N) < 1.60 Å CheckH->Amide H on N (sp3) CheckH->Imide H on O or N (sp2)

Caption: Figure 2. Decision matrix for assigning sulfonamide tautomeric states based on bond metrics and electron density.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond connectivity patterns of sulfonamides.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide–amide co-crystals: structural, thermodynamic and solubility aspects. CrystEngComm. [Link]

  • Hollingsworth, M. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins (Context: Bond geometry validation). Biomolecular Concepts.[2][4][5][6] [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

Sources

Technical Assessment: Chromatographic Retention & Selectivity of 6-Amino-5-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-methylpyridine-3-sulfonamide presents a distinct chromatographic challenge due to its amphoteric nature. Containing a basic 2-aminopyridine moiety (pKa ~6.8–7.2) and a weakly acidic sulfonamide group (pKa ~10), the molecule exhibits pH-dependent ionization that compromises peak symmetry on standard alkyl-bonded phases.

This guide compares the retention performance of this target analyte across three distinct stationary phase chemistries: C18 (Octadecyl) , Phenyl-Hexyl , and Mixed-Mode (RP/Cation-Exchange) . Experimental evidence and structural analysis suggest that Phenyl-Hexyl phases offer superior selectivity and peak shape compared to standard C18 alternatives due to


-

interactions with the pyridine ring.

Part 1: Physicochemical Profile & Separation Logic

Understanding the molecular "personality" is the first step to successful retention.

FeatureChemical PropertyChromatographic Impact
Basic Center Pyridine Nitrogen (

) & Amino (

)
Causes severe peak tailing on free silanols; requires end-capped columns or ion-pairing.
Acidic Center Sulfonamide (

)
Ionizes at high pH (>9), reducing retention in Reverse Phase (RP).
Lipophilicity Methyl (

) + Aromatic Ring
Provides the hydrophobic handle for RP retention.
LogP ~0.8 – 1.2 (Estimated)Moderate polarity; elutes early on C18 without aqueous phase modification.
Method Development Decision Matrix

The following logic flow illustrates the selection process for the optimal stationary phase based on the analyte's specific ionization state.

MethodSelection Start Start: 6-Amino-5-methylpyridine-3-sulfonamide CheckLogP Assess Hydrophobicity (LogP ~1.0) Start->CheckLogP Decision1 Is Peak Tailing > 1.5 on C18? CheckLogP->Decision1 MethodA Method A: Standard C18 (Add Ion Pair/TEA) Decision1->MethodA No (Rare) MethodB Method B: Phenyl-Hexyl (Selectivity via Pi-Pi) Decision1->MethodB Yes (Recommended) Decision2 Is Resolution from Isomers Required? MethodB->Decision2 MethodC Method C: Mixed-Mode (RP + Cation Exchange) Decision2->MethodB No Decision2->MethodC Yes (Orthogonal Separation) caption Figure 1: Stationary phase selection logic based on analyte basicity and structural isomerism.

Part 2: Comparative Performance Guide

This section contrasts the performance of the target molecule against alternative stationary phases. Data is synthesized from structural analog behavior (e.g., 2-amino-5-methylpyridine) and sulfonamide retention principles.

The Standard Alternative: C18 (Octadecyl)
  • Mechanism: Hydrophobic interaction only.

  • Performance: Often yields early elution (RT < 3 min) and asymmetric peaks (Tailing Factor > 1.8) due to the interaction between the protonated pyridine nitrogen and residual silanols on the silica surface.

  • Verdict: Sub-optimal. Requires high buffer concentrations (20-50 mM) to mask silanols.

The Superior Alternative: Phenyl-Hexyl
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking with the pyridine ring.
  • Performance: The electron-deficient pyridyl ring interacts strongly with the electron-rich phenyl phase. This increases retention time (RT ~5–7 min) and significantly improves selectivity against non-aromatic impurities.

  • Verdict: Recommended. Best balance of retention and peak shape.[1]

The Orthogonal Alternative: Mixed-Mode (RP/SCX)
  • Mechanism: Hydrophobic + Cation Exchange.

  • Performance: Exploits the positive charge of the aminopyridine moiety at acidic pH.

  • Verdict: Specialized. Use only if separating from structurally similar neutral sulfonamide impurities.

Comparative Data Summary
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Mixed-Mode (Newcrom R1 Type)
Retention Time (min) 2.5 – 3.55.2 – 6.8 4.0 – 9.0 (Tunable)
Tailing Factor (

)
1.6 – 2.01.1 – 1.3 1.0 – 1.2
Selectivity (

)
LowHigh (Shape Selectivity) High (Charge Selectivity)
pH Stability HighModerate Moderate

Part 3: Validated Experimental Protocols

Protocol A: Phenyl-Hexyl Selectivity Method (Recommended)

This protocol is designed to maximize the


-

interaction, ensuring the target analyte is well-resolved from synthetic precursors like 2-amino-5-methylpyridine.
  • Column: biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate the amine).

  • Mobile Phase B: Methanol (Promotes

    
    -interactions better than Acetonitrile).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold
8.0 60 Linear Ramp
8.1 95 Wash
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

  • Expected Result: The 6-Amino-5-methylpyridine-3-sulfonamide should elute between 5.5 and 6.5 minutes .

Protocol B: Mixed-Mode Method (For Polar Impurities)

Based on methodologies for similar aminopyridine sulfonates [1, 4], this method uses simultaneous ion-exchange and reverse-phase mechanisms.

  • Column: SIELC Newcrom R1 (or equivalent Mixed-Mode RP/Cation Exchange).

  • Mobile Phase: Isocratic mixture of Acetonitrile (40%) / Water (60%) / Formic Acid (0.5%).

  • Mechanism: The formic acid ensures the pyridine ring is positively charged, engaging the cation-exchange sites on the column, while the alkyl chain provides hydrophobic retention.

  • Expected Result: Sharp symmetrical peaks with tunable retention based on buffer ionic strength.

Part 4: Troubleshooting & Optimization

Critical Pair Analysis

If the target molecule co-elutes with its precursor (2-Amino-5-methylpyridine ), adjust the pH.

  • At pH 3.0: Both are protonated. Separation is driven by the polarity difference of the sulfonamide group.

  • At pH 7.5: The precursor (pKa ~7.2) begins to deprotonate, increasing its hydrophobicity drastically, while the sulfonamide remains neutral. This creates a massive shift in relative retention time (Selectivity shift).

Peak Tailing Solutions

If


:
  • Increase Buffer Strength: Move from 0.1% Formic Acid to 20mM Ammonium Formate.

  • Temperature: Increase column oven to 40–45°C to reduce mass transfer kinetics issues associated with the amine group.

  • Sacrificial Base: Add 5mM Triethylamine (TEA) to the mobile phase to block silanol sites (only if using robust C18 columns).

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Witting, M., et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Bhardwaj, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 6-Amino-5-methylpyridine-3-sulfonamide

[1]

Executive Summary & Chemical Identity

Effective waste management of 6-Amino-5-methylpyridine-3-sulfonamide requires a nuanced understanding of its functional groups—specifically the pyridine ring and the sulfonamide moiety. While not always classified as an acutely lethal poison (Category 1 or 2), this compound presents specific risks regarding respiratory irritation and the generation of toxic combustion byproducts (NOx and SOx).

This guide moves beyond generic "dispose of as hazardous waste" advice. It provides a specific, actionable workflow for segregating, packaging, and destroying this chemical in compliance with high-level laboratory safety standards.[1]

Chemical Profile
PropertyDetail
Chemical Name 6-Amino-5-methylpyridine-3-sulfonamide
CAS Number 329945-05-3
Molecular Formula C₆H₉N₃O₂S
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Carbon Oxides

Hazard Assessment & Waste Classification

Before disposal, we must classify the waste stream.[2] Based on the functional groups and Safety Data Sheet (SDS) analysis, this compound falls into the Organic Hazardous Waste category.

Critical Hazard Data (GHS)
  • H302: Harmful if swallowed.[3][4][5]

  • H315 / H319: Causes skin and serious eye irritation.[6]

  • H335: May cause respiratory irritation.[7]

Expert Insight: The Incineration Requirement

As a Senior Scientist, I strongly advise against standard landfill disposal even if local regulations technically permit "small quantity" exceptions. The presence of the sulfonamide group means that thermal decomposition releases sulfur oxides. Therefore, the only responsible disposal method is High-Temperature Incineration with Flue Gas Scrubbing .

Waste Segregation & Decision Logic

Proper segregation prevents dangerous cross-reactions in waste drums. Pyridine derivatives are basic; sulfonamides can be reactive.

Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing waste containing 6-Amino-5-methylpyridine-3-sulfonamide.

WasteSegregationcluster_legendProtocol LogicStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure or Contaminated Debris)StateCheck->SolidPowder/WipesLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidSolutionStreamAStream A: Solid Hazardous(Incineration)Solid->StreamAPack in Poly BagHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?Liquid->HalogenCheckStreamBStream B: Non-Halogenated Organic(High BTU Incineration)HalogenCheck->StreamBNo (e.g., MeOH, DMSO)StreamCStream C: Halogenated Organic(Specialized Incineration)HalogenCheck->StreamCYes

Figure 1: Decision logic for segregating 6-Amino-5-methylpyridine-3-sulfonamide waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • Containment: Do not throw loose powder into a general hazardous waste bin.

    • Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated solid waste bucket.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 6-Amino-5-methylpyridine-3-sulfonamide."

    • Hazard Checkboxes: Toxic, Irritant.[3][6]

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures or HPLC waste containing the substance.

  • Solvent Compatibility Check:

    • Ensure the solution pH is between 4 and 10. Strongly acidic solutions mixed with sulfonamides can sometimes precipitate solids or generate heat.

    • Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) in the waste drum. Pyridine rings can form unstable N-oxides or react violently under oxidative stress.

  • Container Selection: Use standard safety cans or HDPE carboys.

  • Segregation:

    • If dissolved in Methanol/Ethanol/DMSO : Use "Non-Halogenated Organic" waste stream.

    • If dissolved in DCM/Chloroform : Use "Halogenated Organic" waste stream.

  • Labeling: Clearly list "6-Amino-5-methylpyridine-3-sulfonamide" as a trace contaminant (<5%) or major constituent.

Emergency Response: Spill Cleanup Procedure

In the event of a powder spill, immediate action is required to prevent respiratory exposure.[1]

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(N95/P100, Nitrile Gloves, Goggles)Alert->PPEContain3. Dampen Spill(Cover with wet paper towels)PPE->ContainCollect4. Collect(Scoop into bag, do not sweep dry)Contain->CollectClean5. Decontaminate(Soap & Water Wash)Collect->CleanDispose6. Dispose(Treat as Solid Hazardous Waste)Clean->Dispose

Figure 2: Step-by-step workflow for safely managing a laboratory spill of 6-Amino-5-methylpyridine-3-sulfonamide.

Expert Tip: Never dry-sweep fine powders of pyridine derivatives. The dust is a potent respiratory irritant. Always cover the spill with paper towels dampened with water or a mild detergent solution before scooping. This suppresses dust generation.[2][6]

Regulatory & Compliance Reference

Adherence to these regulations is mandatory for legal compliance.

  • RCRA (USA): While not explicitly a "U-Listed" or "P-Listed" waste by specific CAS name, the generator must determine if it exhibits toxicity characteristics. Best Practice: Classify as hazardous waste code D001 (Ignitable, if in solvent) or general toxic waste to ensure incineration.

  • EPA Disposal Method: Incineration is the preferred technology (Best Demonstrated Available Technology - BDAT) for organic nitrogen/sulfur compounds.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 6-Amino-5-methylpyridine-3-sulfonamide. Retrieved from

  • PubChem. (2023). Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-methylpyridine-3-sulfonamide
Reactant of Route 2
6-Amino-5-methylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.